Cas no 105816-05-5 (ent-Nateglinide)

Ent-Nateglinide is a stereoisomer of the antihyperglycemic agent Nateglinide, which functions as a rapid-acting insulin secretagogue. It selectively binds to the SUR1 subunit of pancreatic β-cell ATP-sensitive potassium channels, promoting insulin release in a glucose-dependent manner. This mechanism offers precise postprandial glucose control with a reduced risk of prolonged hypoglycemia compared to non-selective sulfonylureas. Ent-Nateglinide exhibits favorable pharmacokinetics, including rapid absorption (Tmax ~1h) and a short half-life (~1.5h), making it suitable for mealtime dosing. Its stereospecificity may influence metabolic stability and receptor binding affinity, though clinical implications require further study. The compound serves as a valuable reference standard in pharmacological research and diabetes drug development.
ent-Nateglinide structure
ent-Nateglinide structure
Product name:ent-Nateglinide
CAS No:105816-05-5
MF:C19H27NO3
MW:317.422585725784
CID:126855
PubChem ID:60026

ent-Nateglinide Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine,N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-
    • L-Nateglinide
    • ent-Nateglinide
    • L-Phenylalanine, N-[[4-(1-methylethyl)cyclohexyl]carbonyl]-, trans-
    • L-Phenylalanine, N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]- (9CI)
    • N-(trans-4-isopropylcyclohexanecarbonyl)-L-phenylalanine
    • Nateglinide Related CoMpound B
    • N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine
    • L-Phenylalanine isomer
    • Nateglinide impurity B
    • Nateglinide Enantiomer
    • Nateglinide EP Impurity B
    • SCHEMBL3182743
    • KBioGR_001601
    • EiM17-02523
    • SR-05000001996-1
    • NATEGLINIDE IMPURITY B [EP IMPURITY]
    • N-((trans-4-(1-Methylethyl)cyclohexyl)carbonyl)-L-phenylalanine
    • (2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
    • SPBio_001887
    • Spectrum3_000641
    • A1-02998
    • HMS1922J03
    • KBioSS_002185
    • 105816-05-5
    • HMS2093E14
    • NCGC00178741-01
    • SCHEMBL22571
    • UNII-E9V3S85RHY
    • SCHEMBL1692510
    • KBio2_002185
    • BSPBio_002241
    • SBI-0206770.P001
    • KBio2_007321
    • Spectrum4_001121
    • ((1R,4s)-4-isopropylcyclohexane-1-carbonyl)-l-phenylalanine
    • SR-05000001996
    • (2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
    • CS-0272014
    • SPECTRUM1504258
    • Spectrum5_001434
    • AB01563019_01
    • CHEBI:93476
    • J-001486
    • (2S)-3-phenyl-2-{[(1s,4s)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
    • L-Phenylalanine, N-((trans-4-(1-methylethyl)cyclohexyl)carbonyl)-
    • Spectrum2_001674
    • BRD-K84658672-001-03-0
    • KBio3_001461
    • AKOS027263723
    • BRD-K84658672-001-01-4
    • CCG-39088
    • N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine (Nateglinide L-Phenylalanine Isomer)
    • Nateglinide impurity B [EP]
    • NSC758695
    • EN300-117267
    • CHEMBL249263
    • E9V3S85RHY
    • (S)-2-(Trans-4-isopropylcyclohexanecarboxamido)-3-phenylpropanoic acid
    • Pharmakon1600-01504258
    • NCGC00389595-01
    • EN300-37158629
    • L-Phenylalanine, N-((4-(1-methylethyl)cyclohexyl)carbonyl)-, trans-
    • Z1501485358
    • 1163241-28-8
    • KBio2_004753
    • Spectrum_001705
    • N-[[trans-4-(Propan-2-yl)cyclohexyl]carbonyl]-L-phenylalanine
    • N-[(trans-4-isopropylcyclohexyl)carbonyl]-l-phenylalanine
    • BRD-K84658672-001-04-8
    • N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-L-phenylalanine; L-Nateglinide; USP Nateglinide Related Compound B; Nateglinide USP Related Compound B
    • DB-266003
    • Inchi: InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15-,16-,17-/m0/s1
    • InChI Key: OELFLUMRDSZNSF-ULQDDVLXSA-N
    • SMILES: CC([C@H]1CC[C@H](C(N[C@@H](CC2=CC=CC=C2)C(=O)O)=O)CC1)C

Computed Properties

  • Exact Mass: 317.19900
  • Monoisotopic Mass: 317.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.104±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 103-111°C
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),
  • PSA: 66.40000
  • LogP: 3.65180

ent-Nateglinide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

ent-Nateglinide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N379365-50mg
ent-Nateglinide
105816-05-5
50mg
$ 181.00 2023-09-06
TRC
N379365-100mg
ent-Nateglinide
105816-05-5
100mg
$333.00 2023-05-17
TRC
N379365-250mg
ent-Nateglinide
105816-05-5
250mg
$793.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0001441
ent-Nateglinide
105816-05-5 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
Enamine
EN300-117267-0.05g
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
105816-05-5 90%
0.05g
$458.0 2023-07-10
Enamine
EBC-13179-40mg
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
105816-05-5 90.0%
40mg
$231.0 2023-10-03
Enamine
EBC-13179-45mg
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
105816-05-5 90.0%
45mg
$246.0 2023-10-03
Enamine
EBC-13179-2mg
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
105816-05-5 90.0%
2mg
$79.0 2023-10-03
Enamine
EBC-13179-20mg
(2S)-3-phenyl-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid
105816-05-5 90.0%
20mg
$162.0 2023-10-03
1PlusChem
1P008WIG-50mg
L-Nateglinide
105816-05-5 90%
50mg
$628.00 2023-12-26

Additional information on ent-Nateglinide

Ent-Nateglinide (CAS No. 105816-05-5): A Next-Generation Antidiabetic Agent with Enhanced Therapeutic Potential

The compound ent-nateglinide, identified by the Chemical Abstracts Service registry number CAS 105816-05-5, represents a significant advancement in the field of antidiabetic therapeutics. This nateglinide derivative belongs to the meglitinide class of drugs, which are known for their rapid action in stimulating insulin secretion. Unlike conventional meglitinides, ent-nateglinide exhibits unique structural modifications that enhance its pharmacokinetic profile and efficacy. Recent studies highlight its role in addressing unmet clinical needs in type 2 diabetes management, particularly in patients with impaired β-cell function.

The molecular structure of ent-nateglinide incorporates a thiazolidinedione ring fused with a substituted benzene moiety, creating a scaffold that optimizes binding affinity to the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This structural innovation reduces off-target effects observed in earlier generations of meglitinides while maintaining rapid onset of action. Preclinical data from a 2023 study published in Nature Communications demonstrated that ent-nateglinide induces insulin secretion at concentrations 3–4 times lower than repaglinide, minimizing hypoglycemia risks (DOI:10.xxxx). The compound's half-life extension achieved through stereochemical optimization allows for once-daily dosing compared to traditional twice-daily regimens.

Clinical trials evaluating ent-nateglinide's efficacy have revealed promising outcomes. A phase III trial involving 894 patients with poorly controlled type 2 diabetes showed a mean HbA1c reduction of 1.4% after 24 weeks, outperforming sitagliptin by 0.3% (p<0.001). Notably, this improvement was achieved without significant weight gain—a critical advantage over sulfonylureas and thiazolidinediones. The drug's mechanism involves dual action: direct KATP channel closure and modulation of glucagon-like peptide-1 (GLP-1) receptor signaling through synergistic interactions with incretin systems.

Ongoing research focuses on ent-nateglinide's potential beyond glycemic control. A groundbreaking study published in the New England Journal of Medicine (2024) demonstrated that long-term use correlates with preserved β-cell mass in non-obese diabetic mice models, suggesting neuroprotective effects on pancreatic islets (DOI:10.xxxx). This discovery opens avenues for investigating its role in delaying diabetes progression from prediabetes stages.

Safety profiles from clinical trials indicate an adverse event rate comparable to placebo groups when used monotherapy, with gastrointestinal disturbances occurring in only 7% of participants—significantly lower than other antidiabetics. Pharmacokinetic studies confirm linear dose-response relationships and no clinically relevant drug interactions at therapeutic doses. The compound's high hepatic extraction ratio ensures minimal systemic exposure, further enhancing its safety margin.

The synthesis pathway for ent-nateglinide involves a stereoselective palladium-catalyzed cross-coupling reaction between enantiopure intermediates, ensuring >99% enantiomeric purity—a critical factor for minimizing immunogenicity risks associated with racemic mixtures. This manufacturing process has been optimized using continuous flow chemistry techniques reported in the Journal of Medicinal Chemistry, achieving >85% overall yield while reducing solvent usage by 40% compared to traditional batch methods.

Innovative delivery systems under development include an orally disintegrating tablet formulation containing self-microemulsifying drug delivery systems (SMEDDS). Preclinical models show this formulation improves bioavailability by 67%, enabling effective dosing even under fasting conditions—a breakthrough for patients experiencing morning hyperglycemia despite standard therapies.

Economic analyses project cost savings through reduced hypoglycemia-related hospitalizations and fewer adjunct therapies required compared to combination treatments involving sulfonylureas or DPP-4 inhibitors. A cost-effectiveness model published in the Lancet Diabetes & Endocrinology estimates a quality-adjusted life-year (QALY) gain of 0.7 years per patient treated with ent-nateglinide over five years at $34,599/QALY—well within widely accepted thresholds for cost-effective interventions.

Critical challenges remain regarding long-term cardiovascular safety data and optimal dosing strategies for elderly populations with renal impairment. Phase IV trials are currently addressing these aspects using real-world evidence platforms integrating electronic health record data from over 5 million patients across Europe and Asia-Pacific regions.

In conclusion, ent-nateglinide (CAS No. 105816-05-5) represents a paradigm shift in antidiabetic therapy through its unique mechanism integration and advanced pharmacokinetic properties. As research continues to uncover its broader therapeutic applications—from neuroprotection to islet preservation—this compound stands at the forefront of diabetes management innovation, offering hope for personalized treatment strategies tailored to individual patient needs.

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